Vinleurosine sulfate

Description

BenchChem offers high-quality Vinleurosine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vinleurosine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

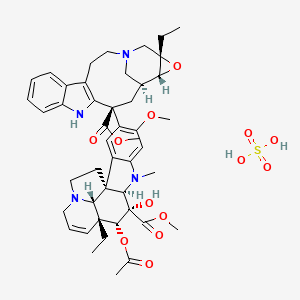

Molecular Formula |

C46H58N4O13S |

|---|---|

Molecular Weight |

907.0 g/mol |

IUPAC Name |

methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |

InChI |

InChI=1S/C46H56N4O9.H2O4S/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)/t27-,36+,37-,38+,39+,42+,43-,44+,45-,46-;/m0./s1 |

InChI Key |

OREMAKNOJRHDJT-XPPVMYAQSA-N |

Isomeric SMILES |

CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O |

Canonical SMILES |

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Vinleurosine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine sulfate is a dimeric indole alkaloid belonging to the vinca alkaloid class of compounds. These natural products, originally isolated from the Madagascar periwinkle (Catharanthus roseus G. Don, formerly Vinca rosea L.), have garnered significant attention for their potent antineoplastic properties.[1][2] This technical guide provides an in-depth exploration of the origin of vinleurosine sulfate, from its natural source and discovery to its biosynthesis and isolation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Discovery and Natural Source

Vinleurosine, along with its more renowned counterparts vinblastine and vincristine, was discovered through systematic phytochemical investigations of Catharanthus roseus.[2][3] This plant, endemic to Madagascar but now cultivated worldwide, has a long history of use in traditional medicine.[2] In the mid-20th century, scientific interest in its potential therapeutic applications intensified, leading to extensive research by various groups, most notably the team at Eli Lilly and Company led by Gordon H. Svoboda. Their pioneering work in the late 1950s and early 1960s resulted in the isolation and characterization of a multitude of alkaloids from C. roseus, including vinleurosine.

These alkaloids are present in minute quantities in the plant, necessitating the processing of large amounts of plant material for their isolation. The concentration of these compounds can be influenced by various factors, including the geographical location of the plant, cultivation conditions, and the specific plant part used for extraction.

Biosynthesis of Vinleurosine

The biosynthesis of vinleurosine is a complex enzymatic process that occurs within specialized cells of Catharanthus roseus. It is part of the broader terpenoid indole alkaloid (TIA) pathway, which involves the convergence of the shikimate and mevalonate (or MEP) pathways to produce the monomeric precursors, catharanthine and vindoline.

The formation of vinleurosine is believed to occur through the coupling of these two monomeric alkaloids. The precise enzymatic steps leading to the formation of the dimeric structure of vinleurosine are part of a complex network of reactions that also produce other dimeric alkaloids like vinblastine and anhydrovinblastine.

Signaling Pathway Diagram

Caption: Biosynthetic pathway of Vinleurosine in C. roseus.

Physicochemical Properties of Vinleurosine Sulfate

Vinleurosine is typically isolated and utilized as its sulfate salt to enhance its stability and solubility. The physicochemical properties of vinleurosine sulfate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₆H₅₈N₄O₁₃S | |

| Molecular Weight | 907.04 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Decomposes above 200°C | |

| Solubility | Soluble in water, methanol, and ethanol | |

| CAS Number | 54081-68-4 |

Experimental Protocols for Isolation and Identification

The isolation of vinleurosine from Catharanthus roseus is a multi-step process involving extraction, purification, and identification. Several methods have been developed over the years, with Svoboda's method being one of the foundational techniques.

Svoboda's Extraction Method (Simplified)

This protocol outlines the key steps for the extraction of vinca alkaloids, including vinleurosine, from dried C. roseus leaves.

-

Defatting: The dried and powdered plant material is first defatted using a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

-

Acidic Extraction: The defatted plant material is then extracted with an acidic aqueous solution, such as 2% tartaric acid, to protonate the alkaloids and bring them into the aqueous phase.

-

Basification and Organic Extraction: The acidic extract is basified with a base like ammonium hydroxide to a pH of 8-9. This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an immiscible organic solvent such as chloroform or a benzene-methylene chloride mixture.

-

Purification by Chromatography: The crude alkaloid extract is subjected to column chromatography, typically using alumina or silica gel as the stationary phase. A gradient elution with a series of solvents of increasing polarity is used to separate the different alkaloids. Fractions are collected and monitored by techniques like thin-layer chromatography (TLC).

-

Crystallization: Fractions containing vinleurosine are combined, concentrated, and the alkaloid is crystallized, often as its sulfate salt, from a suitable solvent system like ethanol.

Experimental Workflow Diagram

Caption: General workflow for the extraction of Vinleurosine.

Analytical Methods for Identification

The identification and quantification of vinleurosine are crucial for quality control and research purposes. Several analytical techniques are employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of vinca alkaloids. Reversed-phase columns with UV detection are commonly employed.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides structural information and confirmation of the molecular weight of the isolated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the complete structural elucidation of novel and known alkaloids, including the determination of their stereochemistry.

Quantitative Data on Alkaloid Yield

The yield of vinleurosine and other vinca alkaloids from Catharanthus roseus is generally low and can vary significantly depending on the plant variety, growing conditions, and the extraction method employed. The table below presents a summary of reported yields for key vinca alkaloids.

| Alkaloid | Plant Part | Extraction Method | Yield (mg/g dry weight) | Reference |

| Vinblastine | Leaves | Fungal Elicitation | 0.001267 | |

| Vincristine | Leaves | Fungal Elicitation | 0.000307 | |

| Catharanthine | Leaves | Negative-Pressure Cavitation | 0.2843 | |

| Vindoline | Leaves | Negative-Pressure Cavitation | 0.5783 |

It is important to note that the yield of vinleurosine is often not reported separately and is typically lower than that of vinblastine.

Conclusion

The origin of vinleurosine sulfate is deeply rooted in the rich phytochemistry of the Madagascar periwinkle, Catharanthus roseus. Its discovery was a landmark achievement in natural product chemistry, paving the way for the development of a new class of anticancer agents. Understanding its complex biosynthesis and the intricate methods required for its isolation provides a foundation for further research into optimizing its production, exploring its therapeutic potential, and discovering novel analogs with improved pharmacological profiles. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery and development.

References

The Discovery and Historical Context of Vinleurosine Sulfate: A Technical Review

Foreword: The mid-20th century marked a pivotal era in the quest for cancer therapeutics, with natural products emerging as a promising frontier. Among the most significant discoveries of this period were the Vinca alkaloids, a class of compounds isolated from the Madagascar periwinkle, Catharanthus roseus (formerly Vinca rosea). While vinblastine and vincristine garnered significant attention and widespread clinical use, other alkaloids from this plant, such as vinleurosine, were also subjects of intensive research. This technical guide delves into the discovery, isolation, characterization, and historical context of vinleurosine sulfate, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Historical Context: The Dawn of Vinca Alkaloid Research

The story of the Vinca alkaloids began not with a search for anticancer agents, but with an investigation into the plant's traditional use in treating diabetes. In the 1950s, two independent research groups, one led by Dr. Robert Noble in Canada and the other by Dr. Gordon H. Svoboda's team at Eli Lilly and Company in the United States, embarked on studies of Catharanthus roseus. While the plant extracts showed weak to no anti-diabetic activity, both teams observed a significant reduction in white blood cell counts in their animal models, suggesting a potential for cancer chemotherapy. This serendipitous discovery shifted the focus of their research and ultimately led to the isolation of a series of potent dimeric indole alkaloids.[1][2]

The Discovery and Isolation of Vinleurosine

Dr. Gordon H. Svoboda and his colleagues at Eli Lilly and Company were instrumental in the extensive phytochemical investigation of Vinca rosea. Their systematic fractionation of the plant's crude extracts led to the isolation and characterization of numerous alkaloids. In a landmark 1959 publication in the Journal of the American Pharmaceutical Association, Svoboda, Neuss, and Gorman detailed the preparation and characterization of several of these alkaloids, including a new compound they named leurosine.[3] The sulfate salt of this alkaloid, vinleurosine sulfate, was subsequently prepared for further investigation.

Experimental Protocol: Isolation of Vinleurosine

While the original 1959 paper provides the most definitive protocol, a generalized procedure for the isolation of vinleurosine from Catharanthus roseus can be reconstructed from various sources. The process typically involves the following key steps:

Step 1: Extraction Dried and ground plant material (leaves of C. roseus) is subjected to solvent extraction. A common method involves initial defatting with a non-polar solvent like petroleum ether, followed by extraction of the alkaloids with a slightly acidified alcoholic solvent (e.g., ethanol or methanol with tartaric acid).

Step 2: Acid-Base Partitioning The crude alcoholic extract is concentrated, and the alkaloids are partitioned into an acidic aqueous phase. This solution is then washed with a non-polar organic solvent to remove impurities. The aqueous phase is subsequently made alkaline (pH ~8-9) with a base such as ammonia, liberating the free alkaloid bases.

Step 3: Organic Solvent Extraction The free alkaloid bases are then extracted from the alkaline aqueous solution using an immiscible organic solvent, such as chloroform or dichloromethane. This organic extract contains a mixture of Vinca alkaloids.

Step 4: Chromatographic Separation The concentrated alkaloid mixture is subjected to column chromatography for separation. Alumina (Al₂O₃) is a commonly used stationary phase. The alkaloids are eluted with a gradient of solvents, typically starting with less polar solvents and gradually increasing the polarity. Vinleurosine is known to elute from the column in fractions containing a mixture of benzene and chloroform.

Step 5: Purification and Crystallization The fractions containing vinleurosine are collected, and the solvent is evaporated. The resulting residue is further purified, often through repeated chromatography or crystallization. To obtain vinleurosine sulfate, the purified vinleurosine base is dissolved in a suitable solvent and treated with a stoichiometric amount of sulfuric acid, leading to the precipitation of the crystalline sulfate salt.

Workflow Diagram:

Caption: Generalized workflow for the isolation and preparation of vinleurosine sulfate.

Physicochemical Characterization of Vinleurosine Sulfate

The definitive characterization of vinleurosine sulfate involves a combination of spectroscopic and physical methods to elucidate its structure and properties.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₄₆H₅₈N₄O₁₃S |

| Molecular Weight | 907.0 g/mol |

| Appearance | Crystalline solid |

| CAS Number | 54081-68-4 |

Data sourced from PubChem CID 259897.[4]

Spectroscopic Analysis

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the connectivity of the two monomeric units and the nature of the substituents. The fragmentation of Vinca alkaloids typically involves cleavage of the bond linking the catharanthine and vindoline moieties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy would show characteristic absorption bands for functional groups such as hydroxyls (O-H), carbonyls (C=O) of the ester groups, and amine (N-H) functionalities. UV-Vis spectroscopy in a suitable solvent like ethanol would exhibit absorption maxima characteristic of the indole and indoline chromophores.

Spectroscopic Analysis Workflow:

Caption: Spectroscopic techniques for the structural elucidation of vinleurosine sulfate.

Biological Activity and Antineoplastic Potential

Like other Vinca alkaloids, vinleurosine sulfate exhibits antineoplastic activity by interfering with microtubule dynamics, which are essential for cell division. These alkaloids bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the mitotic spindle leads to cell cycle arrest in metaphase and subsequent apoptosis (programmed cell death).

While vinleurosine demonstrated antitumor activity in preclinical models, it was generally found to be less potent than vinblastine and vincristine. This difference in activity and a less favorable therapeutic index likely contributed to it not being as widely adopted in clinical practice.

Quantitative Data on Cytotoxicity:

Detailed and comparative IC₅₀ values for vinleurosine against a wide range of cancer cell lines are not as extensively documented in publicly accessible literature as those for vinblastine and vincristine. However, early studies indicated its activity against various tumor models. For a comprehensive understanding, researchers would need to consult the original research publications from the 1960s or conduct new comparative studies. The table below presents a representative, though not exhaustive, view of the cytotoxic potential of Vinca alkaloids against a specific cell line to illustrate the type of data required.

| Compound | Cell Line | IC₅₀ (µM) |

| Vinblastine | A375 (Melanoma) | ~2.2 |

| Vincristine | A375 (Melanoma) | <0.04 |

Signaling Pathway of Vinca Alkaloid-Induced Apoptosis:

Caption: Simplified signaling pathway of vinleurosine-induced apoptosis.

Conclusion

The discovery of vinleurosine sulfate is a significant chapter in the history of natural product drug discovery. Although it did not achieve the same clinical prominence as its counterparts, vinblastine and vincristine, the research surrounding its isolation and characterization contributed immensely to the understanding of Vinca alkaloids as a class of potent antimitotic agents. The methodologies developed for its study paved the way for the discovery and development of other important chemotherapeutic drugs. This technical guide provides a foundational understanding of the discovery, isolation, characterization, and biological context of vinleurosine sulfate, serving as a valuable resource for the scientific community. Further research into the unique properties of less-explored Vinca alkaloids like vinleurosine may yet reveal new therapeutic opportunities.

References

- 1. [PDF] Antitumor principles derived from Vinca rosea Linn. I. Vincaleukoblastine and leurosine. | Semantic Scholar [semanticscholar.org]

- 2. princeton.edu [princeton.edu]

- 3. Alkaloids of Vinca rosea Linn. (Catharanthus roseus G. Don.). V. Preparation and characterization of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vinleurosine sulfate | C46H58N4O13S | CID 259897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

Vinleurosine sulfate mechanism of action as a microtubule inhibitor.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinleurosine sulfate, a dimeric indole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a member of the Vinca alkaloid family of antineoplastic agents. Like other Vinca alkaloids, its primary mechanism of action is the disruption of microtubule dynamics, which are essential for critical cellular processes, most notably mitosis. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the mechanism of action of vinleurosine sulfate as a microtubule inhibitor, including available data, detailed experimental protocols for its characterization, and visualizations of the key pathways and workflows.

While specific quantitative data for vinleurosine sulfate, such as its tubulin binding affinity (Kd) and precise IC50 values for tubulin polymerization, are not extensively available in recent literature, comparative studies with other Vinca alkaloids provide valuable insights into its relative potency.

Mechanism of Action: Inhibition of Microtubule Dynamics

The fundamental mechanism of action of vinleurosine sulfate revolves around its interaction with tubulin, the protein subunit of microtubules.

1.1. Binding to Tubulin:

Vinleurosine sulfate binds to the β-tubulin subunit at a specific site known as the Vinca domain.[1][2] This binding site is located at the interface between two tubulin heterodimers (αβ-tubulin), effectively interfering with the addition of new tubulin dimers to the growing end of the microtubule.[3][4] The binding of Vinca alkaloids like vinleurosine is thought to induce a conformational change in the tubulin dimer, leading to the formation of curved protofilaments that are unable to properly assemble into microtubules.[3] Instead, they tend to form spiral aggregates.

1.2. Disruption of Microtubule Polymerization and Dynamics:

Microtubules are highly dynamic structures that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage), a process known as dynamic instability. This dynamic nature is crucial for the formation and function of the mitotic spindle during cell division. Vinleurosine sulfate, by binding to tubulin, inhibits the polymerization of tubulin into microtubules. Even at low concentrations, Vinca alkaloids can suppress the dynamic instability of microtubules, leading to a decrease in both the rate and extent of microtubule shortening and an increase in the duration of paused states.

1.3. Cell Cycle Arrest at G2/M Phase:

The disruption of microtubule dynamics by vinleurosine sulfate has profound effects on the cell cycle. The proper formation and functioning of the mitotic spindle are essential for the segregation of chromosomes during mitosis. By inhibiting microtubule function, vinleurosine sulfate activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This activation prevents the cell from progressing from metaphase to anaphase, leading to a prolonged arrest in the M phase of the cell cycle. This G2/M arrest is a hallmark of microtubule-targeting agents.

1.4. Induction of Apoptosis:

Prolonged mitotic arrest induced by vinleurosine sulfate ultimately triggers the intrinsic apoptotic pathway. The sustained activation of the spindle assembly checkpoint leads to the activation of pro-apoptotic proteins and the eventual execution of programmed cell death. This selective killing of rapidly dividing cells, which are more dependent on microtubule dynamics for proliferation, forms the basis of its use as a chemotherapeutic agent.

Quantitative Data

Direct and recent quantitative data for vinleurosine sulfate is limited. However, comparative studies with other Vinca alkaloids provide an estimation of its relative activity.

| Vinca Alkaloid | Relative Tubulin Binding Affinity | Relative Cytotoxicity (e.g., B16 Melanoma Cells) |

| Vincristine | High | High |

| Vinblastine | Moderate | Moderate |

| Vinleurosine | Data not consistently available, but generally considered less potent than vincristine and vinblastine. | Lower than vincristine and vinblastine. |

| Vinorelbine | Low | Low |

Table 1: Comparative Activity of Vinca Alkaloids. Data is compiled from multiple sources indicating relative potencies.

| Cell Line | Drug | IC50 (Concentration for 50% Inhibition of Cell Viability) |

| MCF7 (Breast Cancer) | Vincristine | 7.371 nM |

| VCR/MCF7 (Vincristine-resistant Breast Cancer) | Vincristine | 10,574 nM |

| UKF-NB-3 (Neuroblastoma) | Vincristine | Varies, sensitive in nanomolar range |

| K562 (Chronic Myeloid Leukemia) | Vincristine | Effective at 0.6 µM for inducing G2/M arrest |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of microtubule inhibitors like vinleurosine sulfate.

3.1. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340-350 nm.

-

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

-

GTP solution (100 mM)

-

Vinleurosine sulfate stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM.

-

Add varying concentrations of vinleurosine sulfate or vehicle control (DMSO) to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin/GTP solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 350 nm every minute for 60-90 minutes.

-

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the maximal polymer mass for each concentration of vinleurosine sulfate. Determine the IC50 value, which is the concentration of vinleurosine sulfate that inhibits tubulin polymerization by 50%.

3.2. Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of vinleurosine sulfate on the microtubule network within cells.

-

Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific for tubulin, which is then visualized using a fluorescently labeled secondary antibody.

-

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Glass coverslips

-

Vinleurosine sulfate

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on glass coverslips and allow them to adhere overnight.

-

Treat the cells with various concentrations of vinleurosine sulfate or vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with PBS.

-

Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

-

If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-tubulin antibody (e.g., 1:1000 dilution) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

-

-

Data Analysis: Observe and document the changes in microtubule morphology. In vinleurosine sulfate-treated cells, expect to see a dose-dependent disruption of the microtubule network, with fewer and shorter microtubules, and potentially the formation of tubulin paracrystals.

3.3. Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Principle: Cells are treated with the compound, fixed, and their DNA is stained with a fluorescent dye (e.g., propidium iodide). The fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer.

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Vinleurosine sulfate

-

PBS

-

Fixation solution (e.g., 70% ethanol)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of vinleurosine sulfate or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells (including any floating cells) and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

-

Data Analysis: Generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the percentage of cells in the G2/M phase is indicative of a mitotic arrest induced by vinleurosine sulfate.

Visualizations

Signaling Pathway of Vinleurosine Sulfate Action

References

- 1. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine sulfate, a dimeric indole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), belongs to the vinca alkaloid class of antineoplastic agents. Like its more clinically prevalent counterparts, vincristine and vinblastine, vinleurosine exerts its cytotoxic effects primarily by targeting the fundamental components of the cellular cytoskeleton. This technical guide provides a comprehensive overview of the primary biological targets of vinleurosine sulfate, its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions. While specific quantitative data for vinleurosine sulfate is limited in publicly available literature, this guide presents comparative data for other key vinca alkaloids to provide a contextual understanding of its likely potency and cellular effects.

Primary Biological Target: β-Tubulin and Microtubule Dynamics

The principal biological target of vinleurosine sulfate, and all vinca alkaloids, is tubulin , the heterodimeric protein subunit of microtubules.[1][2] Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division.[1]

Vinleurosine sulfate binds to a specific site on β-tubulin, known as the vinca domain.[3] This binding event disrupts microtubule dynamics in a concentration-dependent manner:

-

At low concentrations: Vinleurosine sulfate suppresses the dynamic instability of microtubules. It inhibits the rate and extent of microtubule growth and shortening, decreases the frequency of "catastrophes" (the switch from a growing to a shrinking state), and increases the frequency of "rescues" (the switch from a shrinking to a growing state).[1] This stabilization of microtubule dynamics ultimately leads to a failure of proper mitotic spindle function.

-

At high concentrations: Vinleurosine sulfate promotes the depolymerization of existing microtubules and inhibits the assembly of new ones. It induces the formation of paracrystalline aggregates of tubulin, further disrupting the cellular microtubule network.

The disruption of microtubule function is the cornerstone of the antimitotic and cytotoxic effects of vinleurosine sulfate. By interfering with the formation and function of the mitotic spindle, the drug arrests cells in the metaphase of mitosis, preventing proper chromosome segregation. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data on Vinca Alkaloid Interactions with Tubulin

| Vinca Alkaloid | Binding Affinity (K1K2) to Tubulin (M⁻¹) | Reference |

| Vincristine | ~5 x 10¹² | |

| Vinblastine | Data not available in a comparable format | |

| Vinorelbine | ~2 x 10¹¹ |

K1 represents the drug binding to the tubulin heterodimer, and K2 represents the interaction of liganded-heterodimers to form a spiral polymer.

Cytotoxicity of Vinca Alkaloids in Cancer Cell Lines

The cytotoxic effects of vinca alkaloids are typically quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. Specific IC50 data for vinleurosine sulfate is sparse. The following table presents a summary of IC50 values for other vinca alkaloids against a selection of cancer cell lines to provide a comparative context.

| Vinca Alkaloid | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Vincristine | Various | Various | ~10 | |

| Vinblastine | Various | Various | ~10 | |

| Vinorelbine | Various | Various | ~20-100 |

Signaling Pathways Modulated by Vinleurosine Sulfate

The mitotic arrest induced by vinleurosine sulfate triggers a cascade of downstream signaling events that culminate in apoptosis. The primary pathways implicated are the c-Jun N-terminal kinase (JNK) pathway and the intrinsic mitochondrial apoptotic pathway, which involves the Bcl-2 family of proteins.

JNK Signaling Pathway

Prolonged mitotic arrest is a potent cellular stressor that leads to the activation of the JNK signaling pathway. JNK, a member of the mitogen-activated protein kinase (MAPK) family, is a key regulator of apoptosis. Once activated, JNK can phosphorylate and modulate the activity of several downstream targets, including members of the Bcl-2 family, to promote apoptosis.

Figure 1: JNK signaling pathway activated by Vinleurosine Sulfate.

Intrinsic Apoptotic Pathway and Bcl-2 Family Proteins

The intrinsic apoptotic pathway is primarily regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. The disruption of microtubule dynamics by vinleurosine sulfate leads to a shift in the balance between these proteins, favoring apoptosis.

The process is generally understood as follows:

-

Mitotic Arrest and Upstream Signaling: Prolonged M-phase arrest activates signaling cascades, including the JNK pathway.

-

Modulation of Bcl-2 Family Proteins: This leads to the downregulation of anti-apoptotic proteins like Mcl-1 and the activation of pro-apoptotic proteins like Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores and leading to MOMP.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.

-

Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Figure 2: Intrinsic apoptotic pathway induced by Vinleurosine Sulfate.

Experimental Protocols

A variety of in vitro and cell-based assays are employed to characterize the interaction of vinleurosine sulfate with its biological targets and to quantify its cytotoxic effects.

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.

Methodology:

-

Reagents: Purified tubulin, GTP, polymerization buffer, fluorescent reporter dye (e.g., DAPI), vinleurosine sulfate.

-

Procedure: a. Purified tubulin is incubated with GTP in a polymerization buffer at 37°C to induce polymerization. b. Different concentrations of vinleurosine sulfate are added to the reaction mixture. c. The change in fluorescence or light scattering is monitored over time using a plate reader. d. Inhibition of polymerization is observed as a decrease in the rate and extent of the signal increase compared to a vehicle control.

-

Data Analysis: The concentration of vinleurosine sulfate that inhibits tubulin polymerization by 50% (IC50) can be calculated.

Figure 3: Workflow for a tubulin polymerization inhibition assay.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of vinleurosine sulfate for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of vinleurosine sulfate.

Figure 4: Experimental workflow for an MTT cytotoxicity assay.

Conclusion

The primary biological target of vinleurosine sulfate is β-tubulin. Its binding to the vinca domain on β-tubulin disrupts microtubule dynamics, leading to mitotic arrest and the subsequent activation of the intrinsic apoptotic pathway. Key signaling events include the activation of the JNK pathway and the modulation of Bcl-2 family proteins, culminating in caspase activation and programmed cell death. While specific quantitative data on the binding affinity and cytotoxicity of vinleurosine sulfate are limited, comparative data from other vinca alkaloids suggest it is a potent antimitotic agent. The experimental protocols outlined in this guide provide a framework for the further characterization of vinleurosine sulfate and other microtubule-targeting agents in cancer research and drug development.

References

Vinleurosine Sulfate: A Technical Guide to its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinleurosine sulfate, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent antineoplastic agent that exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. This technical guide provides an in-depth examination of the molecular mechanisms underlying vinleurosine sulfate-induced cell cycle arrest, detailed protocols for key experimental assays, and a summary of its effects on cellular processes. While specific quantitative data for vinleurosine sulfate is limited in publicly available literature, this guide leverages data from closely related and well-studied vinca alkaloids, such as vincristine and vinblastine, to provide a comprehensive overview of its expected biological activity.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary molecular target of vinleurosine sulfate, like other vinca alkaloids, is tubulin, the fundamental protein subunit of microtubules. Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular functions, most critically for the formation of the mitotic spindle during cell division.

Vinleurosine sulfate binds to the β-tubulin subunit at a specific site, known as the vinca domain. This binding inhibits the polymerization of tubulin dimers into microtubules.[1][2] At higher concentrations, it can also induce the depolymerization of existing microtubules.[3] The consequences of this disruption are profound:

-

Inhibition of Mitotic Spindle Formation: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.[1][4]

-

Metaphase Arrest: This disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism, leading to a prolonged arrest of the cell cycle in the M phase (metaphase).

-

Induction of Apoptosis: Prolonged mitotic arrest triggers a cascade of intracellular signaling events that culminate in programmed cell death, or apoptosis.

The cytotoxic activity of vinleurosine sulfate is therefore most pronounced in rapidly proliferating cells, such as cancer cells, which are highly dependent on efficient mitosis.

Quantitative Data on Vinca Alkaloid Activity

Table 1: IC50 Values of Vincristine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SH-SY5Y | Neuroblastoma | 0.1 | |

| K562 | Chronic Myeloid Leukemia | Data not explicitly quantified, but effects observed at various concentrations. | |

| BCL1 | Mouse Lymphoma | Effects observed at 5 µg/mL. |

Table 2: Effect of Vincristine on Cell Cycle Distribution in SH-SY5Y Cells

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Citation |

| Control | Data not specified | Data not specified | Data not specified | |

| 0.1 µM Vincristine (24h) | Decreased | Data not specified | Increased |

Signaling Pathways in Vinleurosine Sulfate-Induced Cell Cycle Arrest and Apoptosis

The arrest of the cell cycle at the G2/M checkpoint by vinleurosine sulfate initiates a complex signaling cascade that ultimately leads to apoptosis.

References

In Vitro Antitumor Potential of Vinleurosine Sulfate: A Technical Guide

Introduction

Vinleurosine sulfate is a vinca alkaloid, a class of microtubule-targeting agents derived from the Madagascar periwinkle, Catharanthus roseus. While less extensively studied than its counterparts, vincristine and vinblastine, vinleurosine sulfate is presumed to share the same fundamental mechanism of antitumor activity. This technical guide provides an in-depth overview of the in vitro antitumor potential of vinleurosine sulfate, drawing upon the established knowledge of vinca alkaloids. Due to the limited availability of specific data for vinleurosine sulfate, this document extrapolates its probable mechanisms and effects based on comprehensive data from related vinca alkaloids. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action for vinca alkaloids, including presumably vinleurosine sulfate, is the inhibition of microtubule polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[1][2] By binding to β-tubulin, vinca alkaloids prevent the assembly of microtubules, leading to a cascade of events that culminate in cell death.[2] This disruption of microtubule dynamics is particularly effective against rapidly proliferating cancer cells, which are highly dependent on functional mitotic spindles for cell division.[3]

The antitumor effects of vinca alkaloids are multifaceted and include:

-

Mitotic Arrest: Inhibition of microtubule formation disrupts the mitotic spindle, leading to cell cycle arrest at the metaphase stage.

-

Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.

-

Inhibition of Angiogenesis: Some vinca alkaloids have been shown to inhibit the proliferation and migration of endothelial cells, which are crucial for the formation of new blood vessels that supply tumors.

Quantitative Data on Vinca Alkaloid Cytotoxicity

| Vinca Alkaloid | Cell Line | Cancer Type | IC50 (µM) |

| Vincristine | SH-SY5Y | Neuroblastoma | 0.1 |

| Vincristine | L1210 | Murine Leukemia | 0.002 - 0.01 |

| Vincristine | CEM | Human Lymphoblastoid Leukemia | 0.002 - 0.01 |

| Vinblastine | ML-1 | Leukemia | ~2.2 |

Signaling Pathways in Vinca Alkaloid-Induced Apoptosis

The induction of apoptosis by vinca alkaloids involves a complex interplay of signaling pathways. While the precise pathways activated by vinleurosine sulfate have not been elucidated, the general mechanism for this class of drugs involves both intrinsic and extrinsic apoptotic pathways.

A key event is the activation of the c-Jun N-terminal kinase (JNK) pathway, which can be triggered by mitotic arrest. This can lead to the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis. For instance, the anti-apoptotic protein Mcl-1 has been shown to be a key factor in the resistance of some cancer cells to vinblastine-induced apoptosis.

Caption: Proposed signaling pathway of Vinleurosine sulfate-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro antitumor potential of compounds like vinleurosine sulfate.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of vinleurosine sulfate and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with vinleurosine sulfate at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with vinleurosine sulfate for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of an antitumor compound.

Caption: Experimental workflow for in vitro antitumor drug evaluation.

Conclusion

While direct experimental data on the in vitro antitumor potential of vinleurosine sulfate is limited, its classification as a vinca alkaloid provides a strong basis for predicting its mechanism of action. It is expected to inhibit microtubule polymerization, leading to mitotic arrest and the induction of apoptosis in cancer cells. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic investigation of vinleurosine sulfate's efficacy and molecular mechanisms, paving the way for its potential development as a chemotherapeutic agent. Further research is imperative to establish a comprehensive profile of vinleurosine sulfate and to determine its specific cytotoxic and apoptotic effects against a range of cancer cell lines.

References

Pharmacological Profile of Vinleurosine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinleurosine sulfate, a dimeric indole alkaloid derived from the periwinkle plant (Catharanthus roseus), is a member of the vinca alkaloid class of antineoplastic agents. Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, leading to metaphase arrest and subsequent apoptosis in rapidly dividing cells. This technical guide provides a comprehensive overview of the pharmacological profile of Vinleurosine sulfate, including its mechanism of action, pharmacodynamics, and available toxicological data. Due to the limited availability of specific quantitative data for Vinleurosine sulfate, this guide also draws upon the broader knowledge of the vinca alkaloid class, particularly vincristine and vinblastine, to provide a more complete picture. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and drug development efforts.

Introduction

Vinleurosine sulfate is a vinca alkaloid with demonstrated antineoplastic activity.[1] It shares a common heritage with other clinically important vinca alkaloids such as vincristine and vinblastine, all originally isolated from Catharanthus roseus.[2] These agents have been a cornerstone of combination chemotherapy regimens for various malignancies for decades.[3] The primary therapeutic utility of vinca alkaloids stems from their ability to interfere with the formation and function of the mitotic spindle, a critical component for cell division.[4][5] This guide aims to provide an in-depth technical overview of the pharmacological properties of Vinleurosine sulfate for an audience of researchers and drug development professionals.

Mechanism of Action

The principal mechanism of action of Vinleurosine sulfate, consistent with other vinca alkaloids, is its interaction with tubulin, the protein subunit of microtubules.

-

Disruption of Microtubule Dynamics: Vinleurosine sulfate binds to the β-tubulin subunit at a specific site, known as the vinca domain. This binding inhibits the polymerization of tubulin dimers into microtubules. At low concentrations, vinca alkaloids can suppress microtubule dynamics by "capping" the ends of microtubules, thereby inhibiting both their growth and shortening phases. At higher concentrations, they lead to the depolymerization of existing microtubules.

-

Metaphase Arrest: The disruption of microtubule function prevents the formation of a functional mitotic spindle during the M-phase of the cell cycle. This leads to the arrest of cells in metaphase, as the chromosomes cannot be properly segregated into daughter cells.

-

Induction of Apoptosis: Prolonged metaphase arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is a key component of the cytotoxic effect of vinca alkaloids against rapidly proliferating cancer cells.

Signaling Pathways

The induction of apoptosis by vinca alkaloids involves the modulation of several signaling pathways:

-

c-Jun N-terminal Kinase (JNK) Pathway: Disruption of the microtubule network can lead to the activation of the JNK/stress-activated protein kinase cascade, a pathway known to be involved in apoptotic signaling.

-

NF-κB/IκB Pathway: Some studies suggest that vinca alkaloids can activate the NF-κB signaling pathway by promoting the degradation of its inhibitor, IκBα. This activation may contribute to the mediation of vinca alkaloid-induced apoptosis in certain tumor cells.

Figure 1: Signaling Pathways of Vinleurosine Sulfate-Induced Apoptosis.

Pharmacodynamics

The pharmacodynamic effects of Vinleurosine sulfate are primarily related to its cytotoxic and cytostatic activities against proliferating cells.

In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity Data for Vinca Alkaloids

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

|---|

| Vincristine | SH-SY5Y | MTT Assay | IC50 | 0.1 µM | |

Effects on Cell Cycle

As a microtubule-disrupting agent, Vinleurosine sulfate's primary effect on the cell cycle is a block in the G2/M phase. This can be quantified by flow cytometry analysis of DNA content, where an accumulation of cells with 4N DNA content is observed following treatment.

Pharmacokinetics

Detailed pharmacokinetic data specifically for Vinleurosine sulfate in humans or preclinical species is limited in publicly available literature. However, the general pharmacokinetic properties of vinca alkaloids, such as vincristine, have been well-characterized and are likely to be comparable.

Vincristine exhibits a multi-compartmental pharmacokinetic profile following intravenous administration, characterized by a rapid initial distribution phase followed by a prolonged terminal elimination phase. It is extensively bound to tissues. The liver is the primary organ of metabolism and excretion.

Table 2: Pharmacokinetic Parameters of Vincristine in Humans (Single IV Bolus)

| Parameter | Value | Reference |

|---|---|---|

| Distribution Half-life (t½α) | 1.9 min | |

| Elimination Half-life (t½β) | 19.2 min | |

| Terminal Half-life (t½γ) | 22.6 hours | |

| Volume of Central Compartment (Vc) | 4.1 L/1.73 m² | |

| Volume of Distribution at Steady State (Vdss) | 167.6 L/1.73 m² |

| Plasma Clearance | 141.9 mL/min/1.73 m² | |

Toxicology

The toxicity profile of Vinleurosine sulfate is expected to be similar to that of other vinca alkaloids, with neurotoxicity and myelosuppression being the primary dose-limiting toxicities.

Table 3: Acute Toxicity of Vinleurosine Sulfate

| Species | Route | Parameter | Value | Reference |

|---|---|---|---|---|

| Mouse | Intravenous | LD50 | 1.7 mg/kg |

| Rat (estimate) | Oral | Acute Toxicity Estimate | 5.1 mg/kg | |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization, such as Vinleurosine sulfate, will reduce the rate and extent of this absorbance increase.

Protocol:

-

Reagents: Purified tubulin (>99%), GTP solution, tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), Vinleurosine sulfate at various concentrations.

-

Procedure: a. On ice, add tubulin, polymerization buffer, and Vinleurosine sulfate (or vehicle control) to a 96-well plate. b. Initiate polymerization by adding GTP and immediately transferring the plate to a microplate reader pre-warmed to 37°C. c. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

-

Analysis: Plot absorbance versus time to generate polymerization curves. The effect of Vinleurosine sulfate can be quantified by comparing the initial rate of polymerization or the maximum absorbance reached in the presence of the compound to the control.

Figure 2: Workflow for an In Vitro Tubulin Polymerization Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic and cytostatic effects of a compound on cultured cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of Vinleurosine sulfate for a specified duration (e.g., 48-72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: A fluorescent DNA-binding dye (e.g., propidium iodide) is used to stain the cellular DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to measure the fluorescence of a large population of individual cells.

Protocol:

-

Cell Treatment: Treat cells with Vinleurosine sulfate for a desired time period.

-

Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

-

Staining: Treat the cells with RNase to remove RNA and then stain with a DNA-binding dye.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates cell cycle arrest at this phase.

Conclusion

Vinleurosine sulfate is a vinca alkaloid with a well-established mechanism of action centered on the disruption of microtubule dynamics. This activity leads to metaphase arrest and apoptosis, forming the basis of its antineoplastic effects. While specific quantitative data on the potency, pharmacokinetics, and toxicology of Vinleurosine sulfate are not as extensively documented as for other members of its class, the available information, supplemented by the broader knowledge of vinca alkaloids, provides a solid foundation for its further investigation and potential development. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future research endeavors. Further studies are warranted to fully elucidate the specific pharmacological profile of Vinleurosine sulfate and to identify its potential clinical applications.

References

- 1. Interactions of the catharanthus (Vinca) alkaloids with tubulin and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Methods for studying vinca alkaloid interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Treating Cancer Cell Lines with Vinleurosine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine sulfate is a semi-synthetic vinca alkaloid derived from Catharanthus roseus. Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for mitotic spindle formation during cell division. This interference leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, making it a compound of interest for cancer research and drug development.[1][2][3] These application notes provide detailed protocols for evaluating the efficacy of Vinleurosine sulfate in treating various cancer cell lines.

Data Presentation

The cytotoxic effects of Vinleurosine sulfate and its related compounds, Vincristine and Vinblastine, have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that specific IC50 values for Vinleurosine sulfate are not as widely published as those for Vincristine and Vinblastine. The data presented here is a compilation from various sources and should be used as a reference for designing experiments.

| Cell Line | Cancer Type | Vinleurosine Sulfate IC50 | Vincristine Sulfate IC50 | Vinblastine Sulfate IC50 |

| MCF-7 | Breast Adenocarcinoma | Data not readily available | ~239.51 µmol/mL[4] | ~67.12 µmol/mL[4] |

| A549 | Lung Carcinoma | Data not readily available | Data not readily available | Data not readily available |

| HeLa | Cervical Cancer | Data not readily available | 1.4 nM | 2.6 nM |

| Jurkat | T-cell Leukemia | Data not readily available | Data not readily available | Data not readily available |

| L1210 | Murine Leukemia | Data not readily available | 100 nM (4-hr exposure) | 380 nM (4-hr exposure) |

| HL-60 | Human Promyelocytic Leukemia | Data not readily available | 4.1 nM | 5.3 nM |

| P388 | Murine Leukemia | Data not readily available | 5.8 x 10⁻⁹ M | 4.4 x 10⁻⁸ M |

Note: The provided IC50 values for Vincristine and Vinblastine are for comparative purposes and to guide initial dose-ranging studies for Vinleurosine sulfate. Researchers should determine the specific IC50 of Vinleurosine sulfate for their cell line of interest.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of Vinleurosine sulfate on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa, Jurkat)

-

Complete cell culture medium

-

Vinleurosine sulfate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Vinleurosine sulfate in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Vinleurosine sulfate, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with Vinleurosine sulfate using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Vinleurosine sulfate

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Vinleurosine sulfate at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at a low speed (e.g., 1000 rpm for 5 minutes).

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by Western Blotting

This protocol details the detection of key apoptosis-related proteins in cancer cells treated with Vinleurosine sulfate by Western blotting.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Vinleurosine sulfate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells and treat with Vinleurosine sulfate as described for the cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Analyze the changes in the expression of apoptotic proteins.

Visualizations

Signaling Pathway of Vinleurosine Sulfate-Induced Apoptosis

Caption: Vinleurosine sulfate induced apoptosis pathway.

Experimental Workflow for Cytotoxicity and Cell Cycle Analysis

Caption: Workflow for in vitro analysis.

References

Application Notes and Protocols for Vinleurosine Sulfate in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine sulfate is a vinca alkaloid, a class of anti-mitotic agents derived from the Madagascar periwinkle plant, Catharanthus roseus.[1] Like other vinca alkaloids such as vincristine and vinblastine, vinleurosine exerts its cytotoxic effects by interfering with the dynamics of microtubule assembly, leading to cell cycle arrest at the metaphase and subsequent apoptosis.[2][3][4] While extensive preclinical and clinical data are available for vincristine and vinblastine, specific dosage and protocol information for vinleurosine sulfate in preclinical animal models is less documented in recent literature. These application notes provide a comprehensive overview based on the available information for vinca alkaloids as a class, with specific data points for vinleurosine where accessible.

Data Presentation

Due to the limited availability of recent, specific preclinical data for vinleurosine sulfate, the following tables summarize dosage information for other commonly used vinca alkaloids in preclinical mouse models. This information can serve as a starting point for designing studies with vinleurosine sulfate, though it is crucial to perform dose-finding and toxicity studies for vinleurosine itself.

Table 1: Preclinical Dosages of Vinca Alkaloids in Murine Models

| Vinca Alkaloid | Animal Model | Tumor Model | Dosage | Administration Route | Dosing Schedule | Reference |

| Vinorelbine | Mice | Human Tumor Xenografts | 0.63-10 mg/kg/injection | Intraperitoneal (i.p.) | Four weekly treatments | [5] |

| Vinflunine | Mice | Murine P388 Leukemia | Not specified | i.p., i.v., or p.o. | Single or multiple doses | |

| Vinflunine | Mice | s.c.-implanted B16 Melanoma | Not specified | i.p. | Multiple administrations | |

| Vinflunine | Mice | Human Tumor Xenografts (LX-1, MX-1) | Not specified | i.p. | Four weekly injections |

Note: The provided dosages are for reference and should be adapted based on experimental goals and toxicity assessments for vinleurosine sulfate.

A 1969 study on the biochemical effects of vinleurosine reported its use in mice with Sarcoma 180, although specific dosage regimens were not detailed in the abstract.

Experimental Protocols

The following protocols are generalized for in vivo studies with vinca alkaloids and should be adapted for specific experimental designs with vinleurosine sulfate.

Protocol 1: Preparation of Vinleurosine Sulfate for In Vivo Administration

Materials:

-

Vinleurosine sulfate powder

-

Sterile, pyrogen-free 0.9% sodium chloride (saline) or phosphate-buffered saline (PBS)

-

Sterile vials

-

Syringes and needles of appropriate gauge

Procedure:

-

Calculate the required amount of vinleurosine sulfate based on the desired stock concentration and final injection volume.

-

Under aseptic conditions, reconstitute the vinleurosine sulfate powder with the appropriate volume of sterile saline or PBS.

-

Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.

-

The final solution should be clear and free of particulate matter.

-

Store the reconstituted solution as recommended by the manufacturer, typically protected from light.

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

Materials:

-

Tumor cells of interest

-

Immunocompromised mice (e.g., NOD/SCID, nude mice)

-

Matrigel (optional)

-

Calipers

-

Anesthesia (e.g., isoflurane)

-

Prepared vinleurosine sulfate solution

-

Control vehicle (e.g., sterile saline)

Procedure:

-

Tumor Cell Implantation:

-

Harvest tumor cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor development.

-

Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Treatment Initiation:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer vinleurosine sulfate (e.g., via intravenous or intraperitoneal injection) according to the predetermined dosage and schedule.

-

Administer the control vehicle to the control group.

-

-

Efficacy and Toxicity Monitoring:

-

Continue to measure tumor volumes throughout the study.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).

-

Mandatory Visualization

Signaling Pathway of Vinca Alkaloids

Caption: Mechanism of action of vinca alkaloids, leading to mitotic arrest and apoptosis.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a preclinical in vivo antitumor efficacy study.

References

- 1. Vinca alkaloid - Wikipedia [en.wikipedia.org]

- 2. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]

- 5. Vinflunine, the latest Vinca alkaloid in clinical development. A review of its preclinical anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography for the Analysis of Vinleurosine Sulfate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Vinleurosine sulfate using High-Performance Liquid Chromatography (HPLC). The method described herein is adapted from established United States Pharmacopeia (USP) methodologies for related Vinca alkaloids, such as Vincristine sulfate, and is intended to provide a robust framework for the separation, identification, and quantification of Vinleurosine sulfate in bulk drug substance and pharmaceutical formulations. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control, stability studies, and pharmacokinetic assessments.

Introduction

Vinleurosine sulfate is a vinca alkaloid, a class of anti-mitotic and anti-microtubule agents used in cancer chemotherapy. As with other vinca alkaloids, stringent analytical control is necessary to ensure the identity, purity, and potency of Vinleurosine sulfate. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of these complex dimeric indole alkaloids and their related substances. This application note details a gradient reversed-phase HPLC method that provides the necessary selectivity and sensitivity for the analysis of Vinleurosine sulfate.

Experimental

Instrumentation and Consumables

-

HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. The USP monograph for the related compound Vincristine Sulfate specifies a packing L1.

-

Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

-

Solvents and Reagents: HPLC grade acetonitrile, methanol, diethylamine, phosphoric acid, and water.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization for specific applications and equipment. This method is adapted from the USP monograph for Vincristine Sulfate.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.3% Diethylamine in water, adjust pH to 7.5 with phosphoric acid |

| Mobile Phase B | Methanol |

| Gradient | See Table 1 |

| Flow Rate | 1.5 mL/min |

| Column Temperature | Ambient (or controlled at 25 °C for improved reproducibility) |

| Detection Wavelength | 276 nm[1] |

| Injection Volume | 10 µL |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 38 | 62 |

| 12 | 38 | 62 |

| 27 | 8 | 92 |

| 29 | 38 | 62 |

| 34 | 38 | 62 |